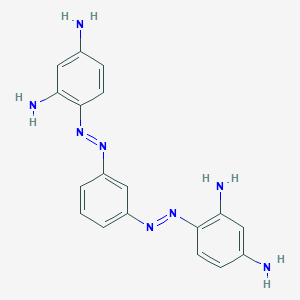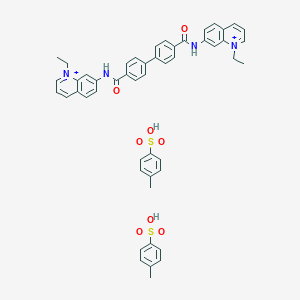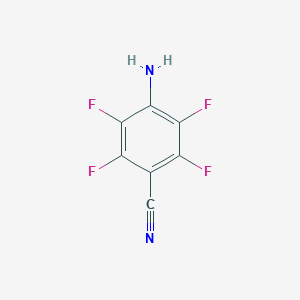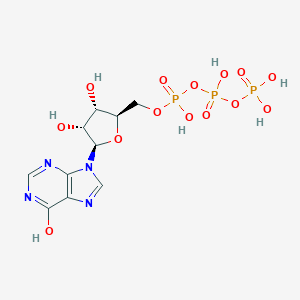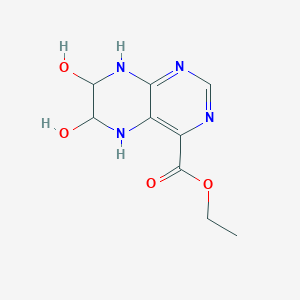
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate (EDHF) is a chemical compound that belongs to the class of pteridines. It is a synthetic analog of the natural compound tetrahydrobiopterin (BH4), which plays a crucial role in the regulation of nitric oxide (NO) synthesis in the body. EDHF has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. NO is a potent vasodilator that relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate also inhibits the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been shown to have a number of biochemical and physiological effects in the body. It can improve endothelial function, reduce oxidative stress, and regulate blood pressure and blood flow. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been shown to have anti-inflammatory and anti-apoptotic effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in lab experiments is its stability and ease of synthesis. It can be synthesized in large quantities and stored for long periods of time without degradation. However, Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate is highly reactive and can be difficult to work with in some experimental setups. It also requires specialized equipment and expertise to measure its effects accurately.
Orientations Futures
There are several future directions for research on Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate. One area of interest is the development of new drugs that target the Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate pathway for the treatment of cardiovascular diseases. Another area of research is the investigation of the role of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate in other physiological processes, such as inflammation and apoptosis. Additionally, new methods for the synthesis and measurement of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate may lead to improved understanding of its mechanisms of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate involves the reaction of 6,7-dihydroxypteridine-2,4-dione with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the carbonyl group and form the desired ethyl ester.
Applications De Recherche Scientifique
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has been studied extensively for its potential applications in the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and ischemic heart disease. It has been shown to improve endothelial function by increasing the production of NO and reducing oxidative stress. Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate has also been investigated for its role in the regulation of blood pressure and blood flow in various organs.
Propriétés
Numéro CAS |
16008-54-1 |
|---|---|
Nom du produit |
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate |
Formule moléculaire |
C9H12N4O4 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate |
InChI |
InChI=1S/C9H12N4O4/c1-2-17-9(16)5-4-6(11-3-10-5)13-8(15)7(14)12-4/h3,7-8,12,14-15H,2H2,1H3,(H,10,11,13) |
Clé InChI |
GUTHJVWPHQUGBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O |
SMILES canonique |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O |
Synonymes |
5,6,7,8-Tetrahydro-6,7-dihydroxy-4-pteridinecarboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



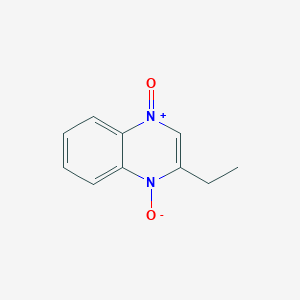
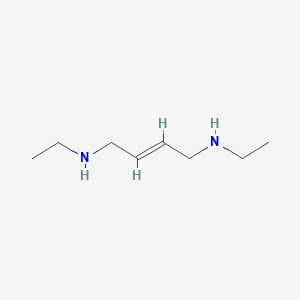
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
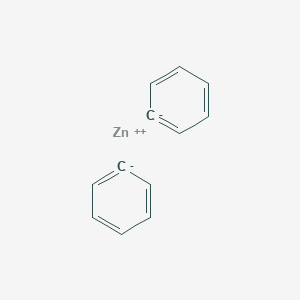
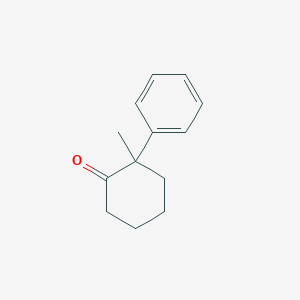
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)
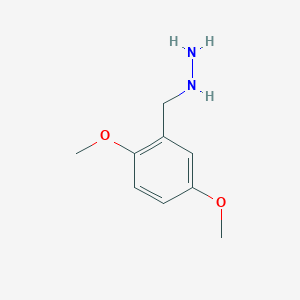


![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
